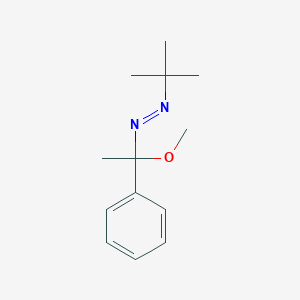![molecular formula C15H13N3O B14625701 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile CAS No. 56691-02-2](/img/structure/B14625701.png)
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrobenzenes.
Reduction: Aminobenzenes.
Substitution: Halogenated benzonitriles.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzenes: Compounds with a -N=N- group instead of the azoxy group.
Nitrobenzenes: Compounds with a -NO2 group instead of the azoxy group.
Aminobenzenes: Compounds with a -NH2 group instead of the azoxy group.
Uniqueness
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is unique due to the presence of the azoxy group, which imparts distinct chemical and physical properties. The azoxy group allows for a range of redox reactions and interactions with biological targets, making this compound versatile in various applications .
Eigenschaften
CAS-Nummer |
56691-02-2 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(4-cyanophenyl)imino-(4-ethylphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H13N3O/c1-2-12-5-9-15(10-6-12)18(19)17-14-7-3-13(11-16)4-8-14/h3-10H,2H2,1H3 |
InChI-Schlüssel |
MGXMMOGEWMGILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)


![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)

![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
